2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride 2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1794977-34-6
VCID: VC0130217
InChI: InChI=1S/C9H11NO.ClH/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-5H,6,10H2,1H3;1H/i1D3;
SMILES: CC1=CC=C(C=C1)C(=O)CN.Cl
Molecular Formula: C9H12ClNO
Molecular Weight: 188.669

2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride

CAS No.: 1794977-34-6

Cat. No.: VC0130217

Molecular Formula: C9H12ClNO

Molecular Weight: 188.669

* For research use only. Not for human or veterinary use.

2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride - 1794977-34-6

Specification

CAS No. 1794977-34-6
Molecular Formula C9H12ClNO
Molecular Weight 188.669
IUPAC Name 2-amino-1-[4-(trideuteriomethyl)phenyl]ethanone;hydrochloride
Standard InChI InChI=1S/C9H11NO.ClH/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-5H,6,10H2,1H3;1H/i1D3;
Standard InChI Key IHWOUORJQZGRRF-NIIDSAIPSA-N
SMILES CC1=CC=C(C=C1)C(=O)CN.Cl

Introduction

Chemical Properties and Structural Characteristics

2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride is a deuterated derivative of 2-Amino-1-(4-methylphenyl)ethanone, with three hydrogen atoms in the methyl group replaced by deuterium atoms. This strategic deuteration creates a compound that retains the chemical behavior of the non-deuterated analog while providing distinctive spectroscopic properties beneficial for analytical applications.

Basic Identification Data

The compound possesses several key identifiers that facilitate its tracking in scientific literature and commercial availability:

ParameterValue
Chemical FormulaC9H9D3ClNO
Molecular Weight188.67 g/mol
CAS Number1794977-34-6
Parent Compound2-Amino-1-[4-(trideuteriomethyl)phenyl]ethanone (CID 71313245)

The compound's molecular formula reflects its deuterated nature, with D3 indicating the presence of three deuterium atoms replacing hydrogens in the methyl group attached to the phenyl ring. This selective deuteration is critical for its applications in analytical chemistry and metabolic studies.

Synonyms and Alternative Nomenclature

Due to variations in chemical naming conventions, the compound appears in scientific literature under several alternative names:

  • 2-Amino-4'-methylacetophenone-d3 Hydrochloride

  • 4-Methylphenacylamine-d3 Hydrochloride

  • 2-Amino-1-[4-(trideuteriomethyl)phenyl]ethanone;hydrochloride

  • 2-Amino-4'-methyl-acetophenone-d3 Hydrochloride

These various designations all refer to the same chemical entity, with slight differences in naming emphasis but consistent structural implications.

Synthesis and Preparation Methods

The synthesis of 2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride typically involves a multi-step process starting from 4-methylacetophenone. The deuteration process is a key aspect that requires specialized techniques to ensure proper incorporation of deuterium atoms.

Standard Synthetic Route

The synthesis generally follows these steps:

  • Initial conversion of 4-methylacetophenone to introduce the amino functionality

  • Selective deuteration of the methyl group using deuterium exchange reactions

  • Conversion to the hydrochloride salt for stability and improved handling properties

Reaction Conditions

The synthesis requires careful control of reaction conditions:

ParameterTypical Conditions
Reducing AgentsLithium aluminum hydride or sodium borohydride
SolventsTetrahydrofuran or ethanol
TemperatureControlled conditions (specific to reaction step)
PurificationRecrystallization or chromatographic methods

The reaction conditions are optimized to achieve high yield and purity, with particular attention to the deuteration process to ensure complete exchange of hydrogen with deuterium at the targeted positions. The final conversion to the hydrochloride salt improves stability and solubility characteristics for research applications.

Applications in Research and Development

2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride has diverse applications across multiple scientific disciplines, with its deuterated structure providing unique advantages.

Analytical Chemistry Applications

The compound serves as a valuable tool in analytical chemistry:

  • Functions as an internal standard in mass spectrometry analyses

  • Provides reference peaks in nuclear magnetic resonance (NMR) spectroscopy

  • Enables precise quantification in complex biological matrices

  • Serves as a tracer compound in analytical method development

These applications leverage the compound's deuterium labeling, which creates mass shifts detectable in mass spectrometry while maintaining nearly identical chemical behavior to non-deuterated analogs.

Neuroscience and Pharmacological Research

The structural similarity to certain neurotransmitters makes this compound particularly valuable in neuroscience investigations:

  • Facilitates studies of neurotransmitter dynamics and metabolism

  • Enables research on receptor binding and interaction mechanisms

  • Supports investigation of potential therapeutic interventions for neurological conditions

  • Provides insights into pharmacological mechanisms related to mood disorders and attention-deficit conditions

Research utilizing this compound has contributed to understanding neurotransmitter systems and potential therapeutic targets for neuropsychiatric disorders.

Metabolic and Pharmacokinetic Studies

The deuterium labeling makes this compound especially useful in metabolic research:

  • Enables tracking of metabolic transformations in biological systems

  • Facilitates identification of metabolic pathways for related drug compounds

  • Provides stability against certain metabolic processes due to the kinetic isotope effect

  • Supports pharmacokinetic studies by allowing differentiation between parent compounds and metabolites

These applications rely on the compound's ability to be distinctly identified in complex biological samples while maintaining biochemical behavior similar to non-deuterated analogs.

Spectroscopic and Analytical Methods

Various analytical techniques are employed to characterize and quantify 2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride in research contexts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information:

  • Deuterium NMR (²H-NMR) confirms the presence and position of deuterium atoms

  • Proton NMR (¹H-NMR) shows characteristic patterns with the absence of methyl proton signals

  • Carbon-13 NMR (¹³C-NMR) reveals carbon skeleton with characteristic splitting patterns due to deuterium coupling

The deuterium atoms create distinctive spectral features that facilitate structural confirmation and purity assessment.

Mass Spectrometry

Mass spectrometry is particularly valuable for deuterated compounds:

  • Molecular ion shows a +3 mass shift compared to non-deuterated analog

  • Fragmentation patterns provide structural confirmation

  • High-resolution mass spectrometry allows precise mass determination

  • Liquid chromatography-mass spectrometry (LC-MS) enables detection in complex mixtures

The mass spectral data provides definitive confirmation of deuterium incorporation and compound identity.

Infrared Spectroscopy

Infrared (IR) spectroscopy provides complementary structural information:

These spectroscopic methods collectively provide comprehensive structural characterization and confirmation of deuterium incorporation.

Mechanism of Action in Biological Systems

The biological activity of 2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride relates to its structural similarity to certain neurotransmitters and neuromodulators.

Neurotransmitter System Interactions

The compound's potential interactions with neurotransmitter systems include:

  • Possible modulation of monoamine neurotransmitter levels

  • Interaction with specific receptor systems related to mood and attention

  • Potential effects on neurotransmitter reuptake mechanisms

  • Possible influence on enzymatic processes related to neurotransmitter metabolism

These interactions are primarily of research interest rather than therapeutic application, as the compound itself is primarily used as an analytical tool.

ParameterRecommendation
Temperature-20°C (freezer storage)
ContainerAirtight, moisture-resistant container
Light ExposureProtect from direct light
AtmosphereInert atmosphere preferable for long-term storage

These storage conditions help maintain compound stability and prevent degradation or contamination .

Current Research and Future Directions

Research utilizing 2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride continues to evolve, with several promising directions.

Emerging Analytical Applications

Recent developments include:

  • Integration into advanced metabolomic workflows

  • Application in environmental monitoring for detection of related compounds

  • Development of new analytical methods with improved sensitivity and specificity

  • Combination with emerging analytical technologies for enhanced performance

These analytical applications continue to expand as new instrumental methods and research needs emerge.

Expanding Role in Drug Development

The compound's utility in drug development contexts includes:

  • Support for the growing field of deuterated pharmaceuticals

  • Application in drug metabolism and pharmacokinetic (DMPK) studies

  • Contribution to understanding structure-activity relationships

  • Aid in the validation of analytical methods for pharmaceutical development

These roles highlight the compound's ongoing importance in pharmaceutical research and development processes.

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